![molecular formula C5H7N3 B1311399 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole CAS No. 769895-06-9](/img/structure/B1311399.png)
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole
Overview
Description
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is a chemical compound with the CAS Number: 769895-06-9 . It has a molecular weight of 109.13 . It is a light yellow to brown solid . This compound has been identified as a potent inhibitor of Aurora kinases .
Synthesis Analysis
The optimization of a series of 5-phenylacetyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives led to the identification of a potent inhibitor of Aurora kinases .Molecular Structure Analysis
The InChI code for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is 1S/C5H7N3/c1-4-2-7-8-5(4)3-6-1/h2,6H,1,3H2,(H,7,8) .Physical And Chemical Properties Analysis
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is a light yellow to brown solid . It has a molecular weight of 109.13 . The storage temperature is +4C .Scientific Research Applications
Aurora Kinase Inhibition
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives have been identified as potent inhibitors of Aurora kinases . Aurora kinases are a family of enzymes that play a crucial role in cell division. Inhibiting these kinases can prevent the growth of cancer cells .
Antitumor Activity
The compound has shown significant antitumor activity. It has low nanomolar potency against additional anticancer kinase targets . This makes it a promising candidate for the development of new anticancer drugs .
Anti-Inflammatory Properties
Pyrazole derivatives, including 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole, have been reported to possess anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases .
Anticancer Properties
1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives have been developed and assessed for their antitumor potential against the HCT-116 cancer cell line . This indicates the potential use of this compound in cancer therapy .
Pharmacokinetic Properties
The compound has favorable chemico-physical and pharmacokinetic properties . This means it has the potential to be developed into a drug that can be effectively absorbed, distributed, metabolized, and excreted by the body .
Broad Therapeutic Profile
Pyrazole, the core structure of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole, is known to have a broad therapeutic profile. It has been reported to have anti-inflammatory, anti-microbial, anti-anxiety, anticancer, analgesic, antipyretic properties, and more . This suggests that 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole could potentially be used in a wide range of therapeutic applications .
Future Directions
properties
IUPAC Name |
1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-2-7-8-5(4)3-6-1/h2,6H,1,3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRWHBCQJCUBFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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